Cas no 29001-15-8 (5-hydroxy-3-phenyl-1-benzofuran-2(3H)-one)

29001-15-8 structure
Productnaam:5-hydroxy-3-phenyl-1-benzofuran-2(3H)-one
5-hydroxy-3-phenyl-1-benzofuran-2(3H)-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-hydroxy-3-phenyl-1-benzofuran-2(3H)-one
- 2(3H)-benzofuranone, 5-hydroxy-3-phenyl-
- LogP
- 5-hydroxy-3-phenyl-3H-1-benzofuran-2-one
- 5-Hydroxy-2-oxo-3-phenyl-2,3-dihydrobenzofuran
- 5-Hydroxy-3-phenyl-2(3H)-benzofuranone
- 5-Hydroxy-3-phenyl-3H-benzofuran-2-one
- Oprea1_672692
- BRWDHRZYOYDXTG-UHFFFAOYSA-N
- 5-hydroxy-2-oxo-3-phenyl-2,3-dihydrobenzfuran
- DTXSID20442786
- 5-Hydroxy-2-oxo-3-phenyl-2,3-dihydro-benzofuran
- SCHEMBL571262
- DB-139847
- 29001-15-8
-
- Inchi: InChI=1S/C14H10O3/c15-10-6-7-12-11(8-10)13(14(16)17-12)9-4-2-1-3-5-9/h1-8,13,15H
- InChI-sleutel: BRWDHRZYOYDXTG-UHFFFAOYSA-N
- LACHT: C1=CC=C(C=C1)C2C3=C(C=CC(=C3)O)OC2=O
Berekende eigenschappen
- Exacte massa: 226.063
- Monoisotopische massa: 226.062994177g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 296
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.5Ų
- XLogP3: 2.7
Experimentele eigenschappen
- Dichtheid: 1.341±0.06 g/cm3 (20 ºC 760 Torr),
- Oplosbaarheid: Slightly soluble (1 g/l) (25 º C),
- PSA: 46.53
5-hydroxy-3-phenyl-1-benzofuran-2(3H)-one Gerelateerde literatuur
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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